REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[CH:10]1N=CN(C(N2C=NC=C2)=O)C=1.CN(C=O)C.[CH2:27]1[CH2:37][CH2:36]N2C(=NCCC2)CC1>CC(O)(C)C>[CH3:1][C:2]1[O:6][C:5]([C:7]([O:9][C:37]([CH3:27])([CH3:10])[CH3:36])=[O:8])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)C(=O)O
|
Name
|
|
Quantity
|
7.14 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
6.71 g
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
|
6.53 g
|
Type
|
solvent
|
Smiles
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CC(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
by stirring at 50° C. for 48 hours
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Duration
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48 h
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Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
the obtained residue was diluted with diethyl ether
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Type
|
WASH
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Details
|
washed with a 5% aqueous ammonium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(O1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |